2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a chemical compound with the molecular formula C10H19N5O and a molecular weight of 225.3 g/mol . This compound features an azido group, a piperidine ring, and an acetamide moiety, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the reaction of 1-(propan-2-yl)piperidin-4-ylamine with acetic anhydride to form the corresponding acetamide. This intermediate is then treated with sodium azide under appropriate conditions to introduce the azido group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Wissenschaftliche Forschungsanwendungen
2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkyne-containing molecules to form stable triazole linkages.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide largely depends on its application. In bioconjugation, the azido group reacts with alkynes to form triazoles, which can link biomolecules together. In pharmaceutical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide include other azido-containing acetamides and piperidine derivatives. These compounds may share similar reactivity due to the presence of the azido group but can differ in their biological activity and applications. Examples include:
- This compound
- This compound
- This compound .
This compound’s unique combination of functional groups makes it a versatile tool in various fields of scientific research.
Eigenschaften
Molekularformel |
C10H19N5O |
---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
2-azido-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C10H19N5O/c1-8(2)15-5-3-9(4-6-15)13-10(16)7-12-14-11/h8-9H,3-7H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
GEYKHXAPXOOMNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(CC1)NC(=O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.